Pyrrolidine-2-carboximidamide dihydrochloride
Overview
Description
Pyrrolidine-2-carboximidamide dihydrochloride: is a chemical compound with the molecular formula C5H13Cl2N3 and a molecular weight of 186.08 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is known for its applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carboximidamide dihydrochloride can be synthesized through the reaction of pyrrolidine with cyanamide in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-2-carboximidamide dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced compounds .
Scientific Research Applications
Chemistry: Pyrrolidine-2-carboximidamide dihydrochloride is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can act as an inhibitor or activator in various biochemical assays .
Medicine: It may be used in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of pyrrolidine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridine-2,6-bis(carboximidamide) dihydrochloride: This compound is similar in structure and function, often used in nickel-catalyzed cross-coupling reactions.
4-Methoxypicolinimidamide hydrochloride: Another related compound used in various chemical reactions.
Uniqueness: Pyrrolidine-2-carboximidamide dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
pyrrolidine-2-carboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.2ClH/c6-5(7)4-2-1-3-8-4;;/h4,8H,1-3H2,(H3,6,7);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQXXLHUKKMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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